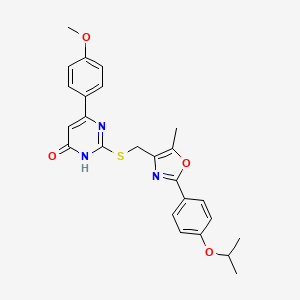![molecular formula C25H21FN4O3S B2785155 N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide CAS No. 422533-82-2](/img/structure/B2785155.png)
N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide: is a complex organic compound that features a benzodioxole ring, a quinazoline moiety, and a butanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Quinazoline Moiety: This involves the condensation of anthranilic acid derivatives with formamide or its equivalents.
Coupling Reactions: The benzodioxole and quinazoline intermediates are coupled using a suitable linker, such as a butanamide chain, through nucleophilic substitution or other coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinazoline moiety, potentially forming dihydroquinazolines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolines and related compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its unique electronic properties due to the presence of multiple aromatic rings.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an anticancer agent due to its ability to inhibit specific kinases.
- Investigated for its anti-inflammatory properties.
Industry:
- Used in the development of new materials with specific electronic or optical properties.
- Studied for its potential use in organic electronics.
Mecanismo De Acción
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
- N-(1,3-benzodioxol-5-yl)-2-[4-(4-chloroanilino)quinazolin-2-yl]sulfanylbutanamide
- N-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyanilino)quinazolin-2-yl]sulfanylbutanamide
- N-(1,3-benzodioxol-5-yl)-2-[4-(4-bromoanilino)quinazolin-2-yl]sulfanylbutanamide
Uniqueness: The presence of the fluoroanilino group in N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide imparts unique electronic properties, making it more effective in certain biological applications compared to its chloro, methoxy, or bromo analogs. The fluoro group can enhance the compound’s binding affinity to specific molecular targets, thereby increasing its potency and efficacy.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3S/c1-2-22(24(31)28-17-11-12-20-21(13-17)33-14-32-20)34-25-29-19-6-4-3-5-18(19)23(30-25)27-16-9-7-15(26)8-10-16/h3-13,22H,2,14H2,1H3,(H,28,31)(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLMSNUFSNXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=N3)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione](/img/structure/B2785073.png)
![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyloxolane-3-carboxamide](/img/structure/B2785078.png)
![(11Z)-N-(3-chlorophenyl)-11-[(3,5-dimethylphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2785079.png)

![[(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2785082.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2785084.png)





![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2785094.png)
![7-hydroxy-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2785095.png)
